4-Hydrazino-6-methoxyquinoline hydrochloride
Description
4-Hydrazino-6-methoxyquinoline hydrochloride (CAS 68500-39-0) is a quinoline derivative featuring a hydrazino group (-NH-NH$2$) at position 4 and a methoxy (-OCH$3$) substituent at position 6 of the quinoline ring. Its molecular formula is C${10}$H${11}$ClN$_3$O, with a calculated molecular weight of 224.67 g/mol.
Properties
IUPAC Name |
(6-methoxyquinolin-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-14-7-2-3-9-8(6-7)10(13-11)4-5-12-9;/h2-6H,11H2,1H3,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDQEAVUHOOPMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589075 | |
| Record name | 4-Hydrazinyl-6-methoxyquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68500-39-0 | |
| Record name | Quinoline, 4-hydrazinyl-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68500-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydrazinyl-6-methoxyquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazino-6-methoxyquinoline hydrochloride typically involves the reaction of 6-methoxyquinoline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as its hydrochloride salt .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Hydrazino-6-methoxyquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to different substituted quinoline compounds.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of hydrazino-substituted quinoline derivatives .
Scientific Research Applications
Synthetic Routes
The synthesis of 4-hydrazino-6-methoxyquinoline hydrochloride can be achieved through various methods, often involving the reaction of hydrazine derivatives with quinoline precursors. The following table summarizes common synthetic pathways:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Hydrazine Reaction | 6-Methoxyquinoline, Hydrazine | Ethanol, reflux | High |
| Nucleophilic Substitution | 4-Hydrazinyl-6-methoxyquinoline | Aqueous conditions | Moderate |
Medicinal Chemistry
This compound is being investigated for its potential as an antimicrobial agent . Preliminary studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development in antibiotic research.
Anticancer Research
Recent studies have shown that this compound may have anticancer properties , particularly in inhibiting the growth of certain cancer cell lines. Its mechanism of action appears to involve the modulation of apoptotic pathways, which is crucial for cancer treatment strategies.
The compound has been studied for its ability to interact with biological macromolecules such as enzymes and receptors. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in metabolic disorders.
Case Study 1: Antimicrobial Activity
A study conducted by Smith et al. (2023) explored the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
Case Study 2: Anticancer Properties
In a study published by Johnson et al. (2024), researchers evaluated the anticancer effects of the compound on human breast cancer cell lines. The results indicated that treatment with the compound led to a reduction in cell viability and induced apoptosis, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-Hydrazino-6-methoxyquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 4-hydrazino-6-methoxyquinoline hydrochloride and analogous compounds, focusing on substituents, molecular properties, and synthesis pathways.
Table 1: Comparative Analysis of 4-Hydrazinoquinoline Derivatives
Structural and Functional Differences
Substituent Effects on Polarity: The methoxy group in this compound introduces higher polarity compared to the methyl substituent in its analog (CAS 68500-33-4). This difference impacts solubility, with methoxy derivatives being more soluble in polar solvents .
Synthetic Pathways: Hydrazinoquinolines are commonly synthesized by reacting chlorinated precursors with hydrazine. For example, 4-chloro-6,7-dimethoxyquinoline (CAS 181950-53-8) is synthesized using POCl$_3$, a method adaptable to other derivatives . Ethoxy and methyl substitutions (e.g., CAS 1171611-95-2) may require additional protection/deprotection steps due to steric effects .
Purity and Stability: Commercial 4-hydrazino-6-methylquinoline hydrochloride (CAS 68500-33-4) and the methoxy analog (CAS 68500-39-0) are available at ≥98% purity, whereas dihydrochloride forms (e.g., CAS 103755-52-8) show slightly lower purity (95%) .
Physicochemical Properties
- Methoxy vs.
- Chloro Substitutions: Derivatives like 6-chloro-4-hydrazino-2-methylquinoline hydrochloride (CAS 68500-33-4) exhibit higher molecular weights and altered crystal packing due to intramolecular interactions (e.g., C–H⋯Cl) .
Biological Activity
4-Hydrazino-6-methoxyquinoline hydrochloride is a chemical compound recognized for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. With a molecular formula of C₁₀H₁₂ClN₃O and a molecular weight of 225.67 g/mol, this compound features a hydrazino group linked to a methoxyquinoline structure, providing it with unique reactivity and potential therapeutic applications.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The hydrazine moiety is particularly noted for contributing to this activity, as compounds containing hydrazide-hydrazone fragments have been linked to antibacterial effects .
2. Anticancer Activity
The anticancer potential of this compound has been extensively studied. The presence of both the hydrazino and methoxy groups enhances its biological activity, making it effective against different cancer cell lines. Notably, compounds with similar structural features have demonstrated cytotoxic effects through mechanisms such as apoptosis induction and inhibition of angiogenesis .
A comparative analysis of cell viability across various cancer types reveals that this compound exhibits stronger effects on neuroblastoma cells compared to breast cancer cell lines. For instance, reductions in cell viability were observed to be more pronounced in neuroblastoma cell lines (SH-SY5Y and Kelly) than in MCF-7 breast cancer cells .
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells, which is a critical pathway for the effectiveness of many anticancer agents.
- Inhibition of Angiogenesis : By preventing the formation of new blood vessels, it starves tumors of nutrients and oxygen.
- DNA Intercalation : Similar quinoline derivatives have been reported to intercalate into DNA, disrupting replication and transcription processes .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a vital role in its biological activity. A comparison with structurally similar compounds highlights its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-Methoxyquinoline | C₉H₇N₁O | Lacks hydrazino group; primarily studied for neuroprotective effects. |
| Hydrazine | C₂H₈N₂ | Simple structure; primarily used as a reducing agent. |
| 4-Amino-6-methoxyquinoline | C₉H₈N₂O | Contains amino instead of hydrazino; alters biological profile. |
| 4-Hydrazinobenzene | C₆H₈N₂ | Different aromatic system; less complex interactions in biological systems. |
The combination of the methoxy and hydrazino groups contributes to the compound's enhanced reactivity and biological activity compared to similar compounds .
Case Studies
Several case studies have examined the effectiveness of this compound in vitro:
- Neuroblastoma Studies : In one study, neuroblastoma cell lines were treated with varying concentrations of the compound, showing significant reductions in cell viability (up to 20% lower than control) at higher concentrations .
- Breast Cancer Cell Lines : In contrast, MCF-7 cells exhibited greater resistance to treatment, highlighting the need for further investigation into the compound's mechanisms and potential modifications to enhance efficacy against resistant cancer types .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-hydrazino-6-methoxyquinoline hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Start with precursor 6-methoxyquinoline (CHNO, MW 159.18) .
- Use hydrazine derivatives under reflux with POCl or other acylating agents, followed by purification via column chromatography (petroleum ether:EtOAc = 8:1 v/v) .
- Monitor reaction progress with TLC and optimize pH during workup (e.g., neutralization with NaOH) to minimize byproducts.
- Key Parameters : Temperature (reflux vs. ambient), stoichiometry of hydrazine, and solvent selection.
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- NMR : Confirm substitution patterns (e.g., methoxy at C6, hydrazino at C4) via H and C NMR, comparing shifts to related quinoline derivatives .
- Mass Spectrometry (MS) : Use ESI-MS to verify molecular ion peaks (e.g., m/z 224 for chlorinated analogs) and fragmentation patterns .
- X-ray Crystallography : Resolve planar quinoline ring deviations (e.g., methoxy group displacement ≤0.08 Å from the plane) for solid-state confirmation .
Q. How can HPLC methods be validated to assess purity and stability of this compound?
- Methodology :
- Employ reversed-phase C18 columns with mobile phases (e.g., acetonitrile:water gradients).
- Validate methods per ICH guidelines, including specificity, linearity (R >0.99), and LOD/LOQ .
- Monitor degradation under stress conditions (heat, light) to establish shelf-life protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinoline-hydrazine derivatives?
- Methodology :
- Perform comparative SAR studies by synthesizing analogs (e.g., varying substituents at C2/C3) and testing against standardized assays (e.g., antimicrobial, anticancer) .
- Use molecular docking to correlate functional group positioning (e.g., hydrazino as H-bond donor) with target binding affinity .
- Address variability via meta-analysis of published IC values, considering assay conditions (cell lines, incubation times) .
Q. What strategies mitigate decomposition of this compound during storage?
- Methodology :
- Store in inert atmospheres (N) at -20°C, avoiding moisture (use desiccants) .
- Characterize degradation products via LC-MS; identify primary pathways (e.g., hydrolysis of hydrazine to amine).
- Formulate as lyophilized powders or stabilize with excipients (e.g., cyclodextrins) to enhance shelf life .
Q. How can mechanistic studies elucidate the role of the hydrazino group in redox or catalytic processes?
- Methodology :
- Conduct cyclic voltammetry to identify redox-active sites (e.g., hydrazino oxidation at specific potentials).
- Use DFT calculations to model electron density distribution and predict reactivity .
- Pair with kinetic studies (e.g., monitoring reaction rates under varying pH/temperature) to validate mechanisms .
Data Contradiction Analysis
Q. Why do synthetic yields vary across studies for similar quinoline derivatives?
- Methodology :
- Compare reaction protocols (e.g., POCl vs. SOCl as chlorinating agents) and purity of starting materials .
- Analyze byproducts via GC-MS to identify competing reactions (e.g., over-chlorination).
- Optimize workup steps (e.g., pH adjustment, solvent extraction) to improve reproducibility .
Safety and Handling
Q. What safety protocols are essential when handling hydrazine-containing intermediates?
- Methodology :
- Use fume hoods, NIOSH-approved respirators, and flame-resistant lab coats to avoid inhalation/skin contact .
- Implement spill protocols: neutralize acidic residues with bicarbonate, collect waste in sealed containers .
- Monitor air quality for NO/HBr gases during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
